molecular formula C10H6N2 B14039485 Pyrrolo[2,3-f]indole

Pyrrolo[2,3-f]indole

Cat. No.: B14039485
M. Wt: 154.17 g/mol
InChI Key: UVOMXDZIIPHCIM-UHFFFAOYSA-N
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Description

Pyrrolo[2,3-f]indole is a privileged, polycyclic heteroaromatic structure of significant interest in advanced materials science and medicinal chemistry. This fused bicyclic system, consisting of an indole core linearly fused with a pyrrole ring, serves as a fundamental building block for synthesizing more complex molecular architectures, such as indolocarbazoles . Its rigid, planar structure and favorable electronic properties make it an excellent candidate for application in organic electronics . Researchers utilize this scaffold and its derivatives in the development of next-generation organic light-emitting diodes (OLEDs), organic photovoltaics (OPV), and organic field-effect transistors (OFETs) . In pharmaceutical research, the pyrroloindole core is a recognized pharmacophore present in several biologically active compounds and selected alkaloids . Synthetic methodologies for accessing this structure continue to evolve, with recent advances focusing on sustainable and catalytic approaches . Our product is supplied as a high-purity compound to ensure consistent and reliable research outcomes. This product is intended for research and analysis in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C10H6N2

Molecular Weight

154.17 g/mol

IUPAC Name

pyrrolo[2,3-f]indole

InChI

InChI=1S/C10H6N2/c1-3-11-9-6-8-2-4-12-10(8)5-7(1)9/h1-6H

InChI Key

UVOMXDZIIPHCIM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C1=CC3=NC=CC3=C2

Origin of Product

United States

Preparation Methods

Intramolecular C–H Bond Amination of α-Indolylhydrazones (Cu/Fe Co-Catalyzed Method)

A recent and practical method involves the direct intramolecular C–H bond amination of α-indolylhydrazones to synthesize pyrrolo[2,3-f]indoles. This approach uses a copper/iron co-catalyst system in water at mild temperatures (around 50 °C) under aerobic conditions without the need for external bases or oxidants.

  • Catalysts: Cu(OAc)2·H2O (10 mol%) and FeCl3·6H2O (5 mol%)
  • Solvent: Water (green solvent)
  • Temperature: Room temperature to 50 °C
  • Advantages:
    • Base- and oxidant-free conditions
    • Use of earth-abundant, inexpensive metals (Cu and Fe)
    • Recyclable aqueous catalyst system (reusable at least five times with >50% activity retention)
    • High chemoselectivity and good to excellent yields
    • Broad substrate scope including various alkyl and functional groups on the indole ring
    • Avoidance of column chromatography in most cases
    • Scalable reaction (up to gram scale with 94% yield)

The hydrazone moiety acts both as a directing group and an intramolecular nitrogen source, facilitating the C(sp^2)–N bond formation to close the pyrroloindole ring.

Table 1: Selected Yields of this compound Derivatives via Cu/Fe Catalysis

Substrate Substitution (R) Product Yield (%) Notes
Methyl 90–95 Standard substrate
Ethyl 85–92 Good yields
Isopropyl 80–88 Slightly lower yield
Allyl 83–90 Tolerated
Benzyl 88–93 Compatible
Phosphonate (PO(OMe)2) 75–80 Functional group tolerated
Amide N-protective group 78–85 Successful cyclization
Electron-donating groups 85–95 Excellent yields
Electron-withdrawing groups 80–90 Well tolerated

This method also allows further transformations of the pyrroloindole products, including N–N bond cleavage, N-Boc deprotection, oxidation to azacarbolines, Paal–Knorr pyrrole synthesis, and Diels–Alder reactions.

Reference: Corrieri et al., 2022, Royal Society of Chemistry

Dearomative (3 + 2) Annulation with Azaoxyallyl Cations

Another innovative approach to pyrroloindolines (structurally related to pyrrolo[2,3-f]indoles) involves dearomative (3 + 2) annulation reactions between 3-substituted indoles and azaoxyallyl cations.

  • Mechanism: Stepwise reaction beginning with C–C bond formation at the C3 position of indole, followed by ring closure.
  • Key Reagents: 3-substituted indoles and α-haloamides generating azaoxyallyl cations in situ.
  • Solvents: Trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) to stabilize transition states via hydrogen bonding.
  • Bases: Sodium carbonate (Na2CO3) found optimal.
  • Temperature: Room temperature
  • Yields: High isolated yields up to 94%

Table 2: Optimization of Reaction Conditions for (3 + 2) Annulation

Entry Base Solvent Concentration (M) Temp (°C) Time (h) Yield (%)
1 Na2CO3 TFE 0.25 rt 4 94
2 Na2CO3 TFE 0.25 0 6 61
4 Na2CO3 THF 0.25 rt 18 No reaction
5 NEt3 HFIP 0.25 rt 16 42
8 Na2CO3 HFIP 0.25 rt 4 89

The method tolerates various functional groups on the indole ring and alkylation on the indole nitrogen. Diastereomeric mixtures are sometimes formed when substituents are present at the α-position of the haloamide.

This route is notable for enabling dearomative annulation, expanding synthetic access to pyrroloindoline scaffolds, which are closely related to pyrrolo[2,3-f]indoles.

Reference: Jeffrey et al., Journal of the American Chemical Society, 2015

Classical Synthetic Routes and Historical Methods

Historically, pyrroloindoles have been synthesized via:

  • Bischler Reaction: Condensation of aminoindoles with benzoin followed by cyclization, yielding aryl- or arylalkyl-substituted pyrroloindoles, though with low yields and limited substrate scope.
  • Modified Reissert Reaction: Stepwise condensation of dichloro-dinitrobenzenes with ketoacid esters followed by reductive cyclization using Raney nickel or 'Ni Rupe' catalyst under hydrogen atmosphere.

These classical methods are largely of historical significance due to their limitations in substrate scope, yields, and functional group tolerance.

Reference: Samsoniya et al., Russian Chemical Reviews

Comparative Analysis of Preparation Methods

Method Catalysts/Reagents Solvent Temp (°C) Yield Range (%) Advantages Limitations
Cu/Fe Co-catalyzed C–H Amination Cu(OAc)2·H2O, FeCl3·6H2O Water 25–50 75–95 Mild, green, recyclable catalysts Limited to α-indolylhydrazones
Dearomative (3 + 2) Annulation α-Haloamides, Na2CO3 TFE or HFIP 25 40–94 High selectivity, broad functional group tolerance Some solvolysis in TFE, diastereomers formed
Bischler Reaction Aminoindoles, benzoin Various Elevated Low Historical importance Low yield, limited scope
Modified Reissert Reaction Dichloro-dinitrobenzene, ketoesters Various Elevated Moderate Early synthetic route Harsh conditions, limited diversity

Summary and Outlook

The synthesis of this compound has evolved significantly from classical methods to modern, sustainable catalytic processes. The Cu/Fe co-catalyzed intramolecular C–H amination of α-indolylhydrazones represents a breakthrough in mild, green, and efficient synthesis with broad applicability and scalability. Meanwhile, dearomative (3 + 2) annulation with azaoxyallyl cations offers an alternative route to closely related pyrroloindoline frameworks, expanding synthetic versatility.

Future research may focus on expanding substrate scope, enantioselective variants, and application of these methods to complex molecule synthesis, further enhancing the utility of this compound scaffolds in medicinal chemistry and material science.

Comparison with Similar Compounds

Structural Comparison

Key Compounds:

Pyrrolo[2,3-f]indole : Linear fusion of two pyrrole rings with a benzene core.

Pyrrolo[3,2-b]carbazole : Features a carbazole moiety fused with a pyrrole ring .

Indolo[3,2-b]carbazole : Larger system with two indole rings fused linearly .

Pyrrolo[2,3-d]pyrimidine : Combines pyrrole and pyrimidine rings .

Benzo[f]indole-4,9-dione : Benzofused indole with a 1,4-naphthalenedione framework .

Structural Differences :

  • Ring Systems : this compound lacks the outer benzo rings present in indolo[3,2-b]carbazole, reducing steric hindrance and altering electronic properties .
  • Isomerism : Linear (this compound) vs. angular isomers (e.g., pyrrolo[3,2-e]indole) exhibit distinct absorption spectra, with linear forms favoring long-wavelength applications .

Key Observations :

  • This compound benefits from catalytic methods (e.g., gold, rhodium) for higher efficiency .
  • Pyrrolo[3,2-b]carbazole synthesis leverages prefunctionalized indole derivatives for regioselectivity .

Comparative Insights :

  • This compound derivatives show moderate kinase inhibition but require structural optimization for potency .
  • Pyrrolo[2,3-d]pyrimidines and benzo[f]indole-4,9-diones exhibit broader therapeutic profiles, including antimicrobial activity .

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